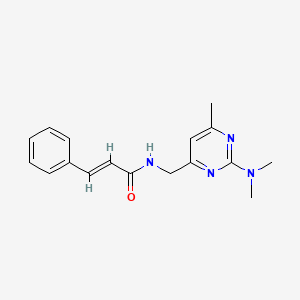
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate is a chemical compound with the molecular formula C16H23N3O4 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate is represented by the formula C16H23N3O4 . The molecular weight of this compound is 321.37 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate include its molecular formula C16H23N3O4 and molecular weight 321.37 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound is involved in crystal structure studies to understand its conformation and interactions. For instance, the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), was analyzed, revealing its conformation and the dihedral angles between the piperazine ring and the benzene ring, which provide insights into its structural chemistry (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activity
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate derivatives have been synthesized and evaluated for antimicrobial activities. Some derivatives exhibited good or moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthetic Chemistry
In synthetic chemistry, the compound is utilized in reactions leading to various derivatives with potential biological activities. For example, it reacts with secondary amines to give N,N′-disubstituted piperazine derivatives, which are significant in the synthesis of compounds with potential therapeutic applications (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Biological Evaluation
Derivatives of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties. Such studies contribute to the development of new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl N-piperazinecarboxylate, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
ethyl 4-[(2-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-22-14-8-6-5-7-13(14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOVNCVDOOCXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

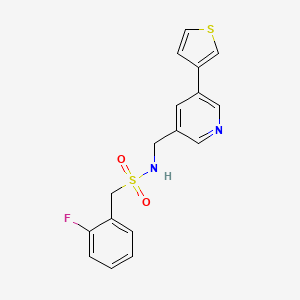
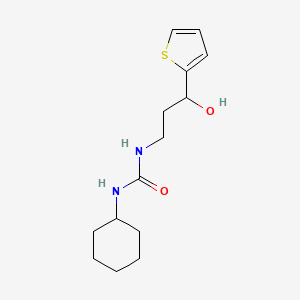


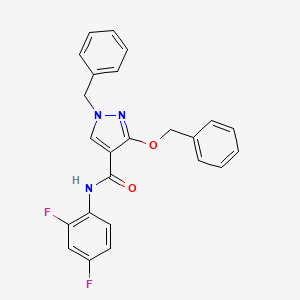
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2964012.png)
![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)
![N-(4-ethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2964016.png)
![3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2964018.png)
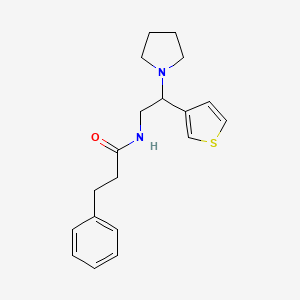
![N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2964021.png)
